molecular formula C24H25N3O3S B2859388 2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide CAS No. 899941-28-7

2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide

Cat. No. B2859388
CAS RN: 899941-28-7
M. Wt: 435.54
InChI Key: LUPHYHBYYNOPPO-UHFFFAOYSA-N
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Description

2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide is a useful research compound. Its molecular formula is C24H25N3O3S and its molecular weight is 435.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Tropane Alkaloids

The compound’s structure is conducive to the synthesis of tropane alkaloids, which are a class of chemicals with various pharmacological effects. The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to tropane alkaloids, can be facilitated by derivatives of this compound .

Polymer Chemistry

In polymer chemistry, the compound can be used in step-growth polymerization processes. It can participate in reactions such as oxa-Michael addition and transesterification, which are essential for creating poly(ester-ether)s from simple alkyl acrylates and diols .

Antimalarial Drug Resistance Studies

The compound may be useful in the study of antimalarial drug resistance. It could be involved in the detection of copy number variations (CNVs) in the Plasmodium falciparum genome, which contribute to resistance against antimalarial drugs .

Research Proposal Development

F2692-0066 could be a subject of interest in research proposals, particularly in fields related to drug discovery and development. It may be included in the preparation of research proposals for postgraduate studies .

Imidazole Derivative Synthesis

The compound’s structure suggests potential use in the synthesis of imidazole derivatives. These derivatives have a broad range of biological activities and are important in the development of new drugs .

Modulation of GPR139

Compounds similar to F2692-0066 could act as modulators of GPR139, a receptor associated with various diseases and conditions. They could be used in the treatment of disorders related to this receptor .

Chemical Database Inclusion

The compound is listed in chemical databases, indicating its potential for use in various research applications, including molecular biology and pharmacology.

properties

IUPAC Name

2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S/c1-2-3-15-27-23(29)22-21(18-11-7-8-12-19(18)30-22)26-24(27)31-16-20(28)25-14-13-17-9-5-4-6-10-17/h4-12H,2-3,13-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPHYHBYYNOPPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide

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